molecular formula C17H18ClNO4S B8292773 2-(4-Tert-butyl-benzenesulfonylamino)-5-chloro-benzoic acid

2-(4-Tert-butyl-benzenesulfonylamino)-5-chloro-benzoic acid

Cat. No. B8292773
M. Wt: 367.8 g/mol
InChI Key: KLNPIXJHMZVMHX-UHFFFAOYSA-N
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Description

2-(4-Tert-butyl-benzenesulfonylamino)-5-chloro-benzoic acid is a useful research compound. Its molecular formula is C17H18ClNO4S and its molecular weight is 367.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H18ClNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-5-chlorobenzoic acid

InChI

InChI=1S/C17H18ClNO4S/c1-17(2,3)11-4-7-13(8-5-11)24(22,23)19-15-9-6-12(18)10-14(15)16(20)21/h4-10,19H,1-3H3,(H,20,21)

InChI Key

KLNPIXJHMZVMHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-chlorobenzoic acid (200 g, 1.17 mol) was added to a solution of sodium hydrogen phosphate (497 g, 3.50 mol) in water (2.4 L) at 70° C. and was stirred until homogeneous (˜10 min). 4-tert-Butylbenzenesulfonyl chloride (353 g, 1.52 mol), dissolved in 800 mL p-dioxane, was added to the stirring aniline solution in a steady stream over a ½ hour period via a 1 liter addition funnel. The resultant mixture was stirred at 70° C. overnight. The following day, upon LCMS verification of consumption of the aniline, the reaction mixture was divided into two equal portions for ease of handling. Each portion was poured in a slow stream into two liters of rapidly stirring 2 M HCl/H2O in a four liter Erlenmeyer flask. The resultant precipitate was collected by vacuum filtration and washed well with water. The precipitate from each portion were subsequently combined and dried in vacuo to afford 320 g 2-(4-tert-butyl-benzenesulfonylamino)-5-chloro-benzoic acid as an off-white solid (87% yield): HPLC retention time=2.76 minutes (Agilent Zorbax SB-C18, 2.1×50 mm, 5μ, 35° C., using a 1 mL/min flow rate, a 2.5 minute gradient of 20-100% B with a 1.1 minute wash at 100% B (A=0.1% formic acid/5% acetonitrile/94.9% water, B=0.08% formic acid/5% water/94.9% acetonitrile)); MS (ES) M+H expected 368.0, found 368.0.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
497 g
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reactant
Reaction Step One
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Quantity
2.4 L
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solvent
Reaction Step One
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353 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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